molecular formula C14H14O5 B592628 methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate CAS No. 617722-56-2

methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate

Cat. No.: B592628
CAS No.: 617722-56-2
M. Wt: 262.26 g/mol
InChI Key: DEHDOIFRZZNNNY-LBPRGKRZSA-N
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Scientific Research Applications

methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods are often employed due to their efficiency in producing high yields of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate can be achieved through a multi-step process involving the conversion of starting materials into intermediates, followed by the final product. The key steps involve the synthesis of the benzofuran ring, followed by the addition of the acetyl and methyl groups, and finally the esterification of the carboxylic acid. The pathway involves the use of various reagents and catalysts to facilitate the reactions.", "Starting Materials": ["Salicylaldehyde", "Acetic anhydride", "Sodium acetate", "Methyl vinyl ketone", "Benzene", "Chloroacetic acid", "Sodium hydroxide", "Sulfuric acid", "Methanol", "Dimethyl sulfoxide"], "Reaction": ["Step 1: Synthesis of 5-hydroxy-2,3-dihydrobenzofuran", "a. Heat salicylaldehyde and acetic anhydride in the presence of sodium acetate and sulfuric acid to form 5-acetyl salicylaldehyde", "b. React 5-acetyl salicylaldehyde with chloroacetic acid in the presence of sodium hydroxide to form 5-(2-chloroacetyl) salicylaldehyde", "c. Cyclize 5-(2-chloroacetyl) salicylaldehyde with sulfuric acid to form 5-hydroxy-2,3-dihydrobenzofuran", "Step 2: Synthesis of 6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl", "a. React 5-hydroxy-2,3-dihydrobenzofuran with methyl vinyl ketone in the presence of a strong base to form 6-methyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl", "b. React 6-methyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl with acetic anhydride in the presence of a catalyst to form 6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl", "Step 3: Synthesis of Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate", "a. React 6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl with methanol and sulfuric acid to form the corresponding methyl ester", "b. React the methyl ester with methanol and dimethyl sulfoxide in the presence of a catalyst to form Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate"] }

CAS No.

617722-56-2

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-[(2S)-6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate

InChI

InChI=1S/C14H14O5/c1-7(14(17)18-3)12-5-9-4-11(16)10(8(2)15)6-13(9)19-12/h4,6,12,16H,1,5H2,2-3H3/t12-/m0/s1

InChI Key

DEHDOIFRZZNNNY-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)C1=C(C=C2C[C@H](OC2=C1)C(=C)C(=O)OC)O

SMILES

CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O

Canonical SMILES

CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O

Appearance

Powder

Origin of Product

United States

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